5-[(Z)-1-(5-BROMO-2-THIENYL)METHYLIDENE]-2-THIOXODIHYDRO-1H-IMIDAZOL-4-ONE
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Overview
Description
5-[(Z)-1-(5-BROMO-2-THIENYL)METHYLIDENE]-2-THIOXODIHYDRO-1H-IMIDAZOL-4-ONE is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in various scientific research areas.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Z)-1-(5-BROMO-2-THIENYL)METHYLIDENE]-2-THIOXODIHYDRO-1H-IMIDAZOL-4-ONE typically involves the reaction of 5-bromo-2-thiophenecarbaldehyde with thiosemicarbazide under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and requires heating to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
5-[(Z)-1-(5-BROMO-2-THIENYL)METHYLIDENE]-2-THIOXODIHYDRO-1H-IMIDAZOL-4-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thioether or thiol derivatives.
Substitution: The bromine atom in the thiophene ring can be substituted with other nucleophiles, such as amines or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents such as sodium azide (NaN₃) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thioethers and thiols.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
5-[(Z)-1-(5-BROMO-2-THIENYL)METHYLIDENE]-2-THIOXODIHYDRO-1H-IMIDAZOL-4-ONE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 5-[(Z)-1-(5-BROMO-2-THIENYL)METHYLIDENE]-2-THIOXODIHYDRO-1H-IMIDAZOL-4-ONE involves its interaction with specific molecular targets within cells. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of essential cellular processes, such as DNA replication and protein synthesis, ultimately resulting in cell death .
Comparison with Similar Compounds
Similar Compounds
- **N-((5-Bromo-2-thienyl)methylene)-4-(4-methylbenzyl)-1-piperazinamines
- **N-((5-Bromo-2-thienyl)methylene)-4-(2-methoxyphenyl)-1-piperazinamines
Uniqueness
5-[(Z)-1-(5-BROMO-2-THIENYL)METHYLIDENE]-2-THIOXODIHYDRO-1H-IMIDAZOL-4-ONE is unique due to its specific combination of a thienyl group and an imidazolidinone ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, particularly in the development of new therapeutic agents and materials.
Properties
Molecular Formula |
C8H5BrN2OS2 |
---|---|
Molecular Weight |
289.2g/mol |
IUPAC Name |
(5Z)-5-[(5-bromothiophen-2-yl)methylidene]-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C8H5BrN2OS2/c9-6-2-1-4(14-6)3-5-7(12)11-8(13)10-5/h1-3H,(H2,10,11,12,13)/b5-3- |
InChI Key |
QYPWTJFZSHMSHJ-HYXAFXHYSA-N |
Isomeric SMILES |
C1=C(SC(=C1)Br)/C=C\2/C(=O)NC(=S)N2 |
SMILES |
C1=C(SC(=C1)Br)C=C2C(=O)NC(=S)N2 |
Canonical SMILES |
C1=C(SC(=C1)Br)C=C2C(=O)NC(=S)N2 |
Origin of Product |
United States |
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